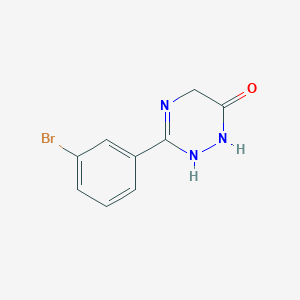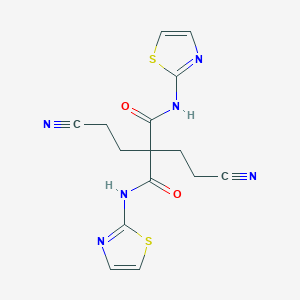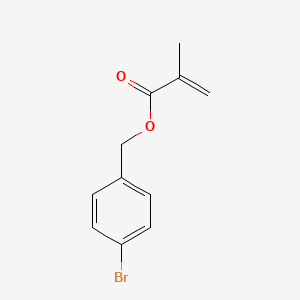
(4-Bromophenyl)methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)methyl 2-methylprop-2-enoate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl 2-methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (4-bromophenyl)methanol with methacrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the 2-methylprop-2-enoate group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used under basic conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen bromide) are used under mild conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include (4-aminophenyl)methyl 2-methylprop-2-enoate, (4-thiolphenyl)methyl 2-methylprop-2-enoate, and (4-alkoxyphenyl)methyl 2-methylprop-2-enoate.
Addition Reactions: Products include 1,2-dibromo-(4-bromophenyl)methyl 2-methylpropanoate and 1-bromo-(4-bromophenyl)methyl 2-methylpropanoate.
Polymerization: Polymers with repeating units of this compound.
Scientific Research Applications
(4-Bromophenyl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methyl 2-methylprop-2-enoate is primarily based on its ability to undergo various chemical reactions. The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, while the double bond in the 2-methylprop-2-enoate group can engage in addition reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with potential biological and industrial applications.
Comparison with Similar Compounds
(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate: Similar structure but with a hydroxyl group instead of a bromine atom.
(4-Methylphenyl)methyl 2-methylprop-2-enoate: Similar structure but with a methyl group instead of a bromine atom.
(4-Chlorophenyl)methyl 2-methylprop-2-enoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: (4-Bromophenyl)methyl 2-methylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
87365-88-6 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8(2)11(13)14-7-9-3-5-10(12)6-4-9/h3-6H,1,7H2,2H3 |
InChI Key |
LUFZFJMGPZMZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


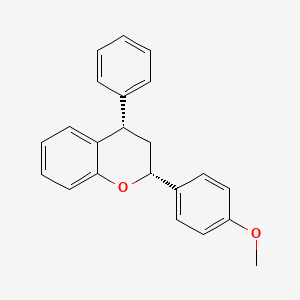

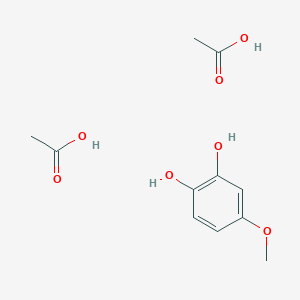
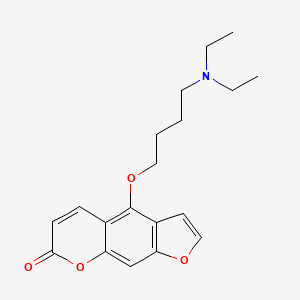
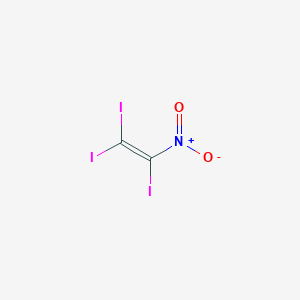
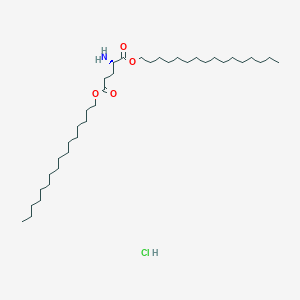
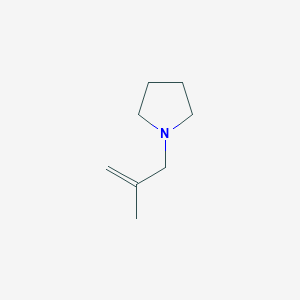
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
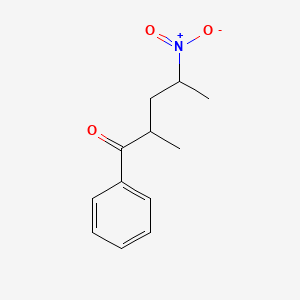
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)

